molecular formula C17H28N2O3 B4928573 (3R,4R)-1-[(5-ethylfuran-2-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol

(3R,4R)-1-[(5-ethylfuran-2-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol

Cat. No.: B4928573
M. Wt: 308.4 g/mol
InChI Key: YGMUDEJNKDUJBQ-IAGOWNOFSA-N
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Description

(3R,4R)-1-[(5-ethylfuran-2-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with a hydroxyl group and a furan ring, which contributes to its unique chemical properties.

Properties

IUPAC Name

(3R,4R)-1-[(5-ethylfuran-2-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3/c1-2-14-3-4-15(22-14)11-18-8-7-16(17(21)12-18)19-9-5-13(20)6-10-19/h3-4,13,16-17,20-21H,2,5-12H2,1H3/t16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMUDEJNKDUJBQ-IAGOWNOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)CN2CCC(C(C2)O)N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(O1)CN2CC[C@H]([C@@H](C2)O)N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-[(5-ethylfuran-2-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction using reagents like osmium tetroxide or potassium permanganate.

    Attachment of the Furan Ring: The furan ring can be attached through a Friedel-Crafts alkylation reaction using 5-ethylfuran and an appropriate catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde using reagents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form a secondary amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(3R,4R)-1-[(5-ethylfuran-2-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting neurological disorders due to its potential activity on neurotransmitter receptors.

    Pharmacology: The compound can be studied for its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.

    Chemical Biology: It can be used as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-1-[(5-ethylfuran-2-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-1-[(5-methylfuran-2-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol
  • (3R,4R)-1-[(5-ethylthiophene-2-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol
  • (3R,4R)-1-[(5-ethylpyrrole-2-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol

Uniqueness

(3R,4R)-1-[(5-ethylfuran-2-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol is unique due to the presence of both a furan ring and a hydroxyl group on the piperidine ring. This combination of functional groups imparts distinct chemical properties and potential biological activities compared to similar compounds with different substituents.

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